molecular formula C18H34N2O2Sn B181793 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester CAS No. 141998-85-8

5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester

Cat. No. B181793
M. Wt: 429.2 g/mol
InChI Key: IVTNFPBKDVQZLF-UHFFFAOYSA-N
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Description

5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C18H34N2O2Sn . It is a solid substance . Pyrazoles, which include this compound, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Molecular Structure Analysis

The molecular structure of 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester consists of a pyrazole ring with a tributylstannyl group at the 5-position and a carboxylic acid ethyl ester group at the 3-position .


Physical And Chemical Properties Analysis

5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester is a solid substance . Its molecular weight is 429.18 .

Scientific Research Applications

Synthesis and Chemical Properties

Pyrazole derivatives are pivotal in the synthesis of complex molecules due to their versatile chemical properties. The synthesis of ethyl 3‐ and 5‐triflyloxy‐1H‐pyrazole‐4‐carboxylates has been explored as precursors in cross-coupling reactions to obtain condensed pyrazoles, showcasing the utility of pyrazole esters in constructing heterocyclic compounds with potential applications in pharmaceuticals and materials science (Arbačiauskienė et al., 2011). Similarly, the development of a safe and efficient synthesis route for ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a key intermediate for various chemical transformations, underscores the role of pyrazole derivatives in facilitating the synthesis of medically relevant compounds (Szilágyi et al., 2022).

Medicinal Chemistry and Pharmacology

In the realm of medicinal chemistry, pyrazole derivatives have been synthesized and evaluated for their pharmacological activities. For instance, a study on the synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters reveals their potential as new analgesic and anti-inflammatory agents, with minimal ulcerogenic effects compared to traditional medications (Gokulan et al., 2012). This research highlights the therapeutic potential of pyrazole esters in developing safer and more effective drugs.

Material Science and Corrosion Inhibition

Pyrazole derivatives also find applications in material science, particularly as corrosion inhibitors. The effectiveness of certain pyrazole compounds in reducing the corrosion rate of steel in acidic environments demonstrates their potential in extending the lifespan of metal structures (Herrag et al., 2007). This property is crucial for industries reliant on metal infrastructure, offering a chemical approach to combating corrosion.

Optical and Electronic Applications

The exploration of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential nonlinear optical (NLO) materials underscores the importance of pyrazole derivatives in optical and electronic applications. These compounds have shown promising optical nonlinearity, indicating their suitability for optical limiting applications, which are essential in protecting optical sensors and human eyes from damage by intense light sources (Chandrakantha et al., 2013).

Safety And Hazards

This compound is classified as dangerous with hazard statements including H301, H312, H315, H319, H360FD, H372, and H410 . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

Future Directions

Future research could focus on exploring the synthesis methods, chemical reactions, and potential applications of 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester. As pyrazoles have a wide range of applications in various fields of chemistry , this compound could also have potential uses that are yet to be discovered.

properties

IUPAC Name

ethyl 5-tributylstannyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N2O2.3C4H9.Sn/c1-2-10-6(9)5-3-4-7-8-5;3*1-3-4-2;/h3H,2H2,1H3,(H,7,8);3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTNFPBKDVQZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=NN1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566283
Record name Ethyl 5-(tributylstannyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester

CAS RN

141998-85-8
Record name Ethyl 5-(tributylstannyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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